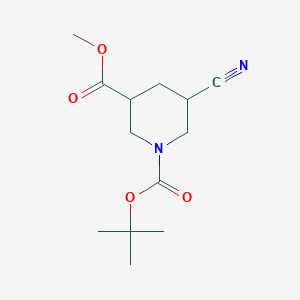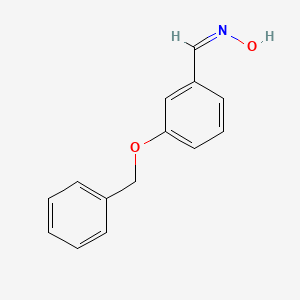![molecular formula C24H37N3O4 B13711956 1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine is a complex organic compound that features both a piperazine and a piperidine ring. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group, which are commonly used as protecting groups in organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine typically involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of 1-Cbz-piperazine with 1-Boc-4-piperidone under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines[3][3].
Aplicaciones Científicas De Investigación
1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the Cbz and Boc groups can influence the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-piperidone: A precursor in the synthesis of 1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine.
1-Cbz-piperazine: Another intermediate used in the synthesis of various bioactive molecules.
1-Boc-piperazine: A related compound with similar protecting groups.
Uniqueness
This compound is unique due to its dual protecting groups, which provide stability and facilitate selective reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C24H37N3O4 |
|---|---|
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
benzyl 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H37N3O4/c1-24(2,3)31-23(29)26-13-10-20(11-14-26)9-12-25-15-17-27(18-16-25)22(28)30-19-21-7-5-4-6-8-21/h4-8,20H,9-19H2,1-3H3 |
Clave InChI |
SMECQAYZQREELM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CCN2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)

![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)





![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)

![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
